Bienvenue dans la boutique en ligne BenchChem!

4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE

Lipophilicity Physicochemical property Prodrug design

The 4-methylphenyl (p-tolyl) ester of succinylsulfathiazole: a neutral lipophilic prodrug (predicted logP ~2.9) that enables passive membrane permeation—unlike the parent carboxylic acid (logP 0.68) or phthalyl analog (logP 1.54). Activation occurs via carboxylesterases, orthogonal to amide-linked prodrugs. Constant TPSA (162 Ų) isolates lipophilicity-driven effects. Essential for intracellular sulfathiazole target engagement, diversity screening, and N-acyl SAR studies. Order this research-grade compound today.

Molecular Formula C20H19N3O5S2
Molecular Weight 445.5g/mol
CAS No. 442554-02-1
Cat. No. B466109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
CAS442554-02-1
Molecular FormulaC20H19N3O5S2
Molecular Weight445.5g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C20H19N3O5S2/c1-14-2-6-16(7-3-14)28-19(25)11-10-18(24)22-15-4-8-17(9-5-15)30(26,27)23-20-21-12-13-29-20/h2-9,12-13H,10-11H2,1H3,(H,21,23)(H,22,24)
InChIKeyAFTOIGJQPIAEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methylphenyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate (CAS 442554-02-1) – Structural Identity and Procurement Context


4-Methylphenyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate (CAS 442554-02-1; molecular formula C20H19N3O5S2; molecular weight 445.51 g/mol) is a thiazole-sulfonamide ester derivative that belongs to the sulfathiazole class of antibacterial compounds . The compound is the 4-methylphenyl (p-tolyl) ester of succinylsulfathiazole (CAS 116-43-8), a well-characterized intestinal sulfonamide antibiotic. It features a thiazole ring, a benzenesulfonamide moiety, and a methylphenyl ester group—structural elements that collectively distinguish it from related carboxylic acid and phthalyl analogs. The compound is primarily distributed as a research-grade screening molecule, with limited published bioactivity data, and its differentiation strategy rests on physicochemical property modulation imparted by the p-tolyl ester functionality .

Why 4-Methylphenyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate Cannot Be Interchanged with Succinylsulfathiazole or Phthalylsulfathiazole


Generic substitution among sulfathiazole derivatives is confounded by the fact that the acyl/ester moiety attached to the sulfonamide nitrogen fundamentally governs lipophilicity, ionization state, and prodrug activation kinetics. Succinylsulfathiazole bears a free carboxylic acid (logP 0.68) and acts as a poorly absorbed intestinal antiseptic, while phthalylsulfathiazole substitutes a phthalyl group (logP 1.54) and delivers twice the bacteriostatic activity at half the dose [1] [2]. The target compound introduces a 4-methylphenyl ester, which replaces the ionizable carboxylic acid with a neutral, lipophilic ester group. This modification is expected to shift logP upwards by approximately 2.2 log units relative to the parent acid (based on the well-characterized p-tolyl acetate vs. acetic acid logP differential), thereby altering membrane permeability, tissue distribution, and esterase-dependent liberation of the active sulfathiazole scaffold [3]. Consequently, the pharmacological profile and experimental utility of this compound differ meaningfully from both succinylsulfathiazole and phthalylsulfathiazole, precluding simple substitution without quantitative performance verification in the target assay system.

Quantitative Differentiation Evidence for 4-Methylphenyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate (CAS 442554-02-1)


Predicted Lipophilicity (logP) Differentiation vs. Succinylsulfathiazole and Phthalylsulfathiazole

The 4-methylphenyl ester modification is predicted to substantially increase lipophilicity relative to the parent carboxylic acid, succinylsulfathiazole, and the phthalyl analog, phthalylsulfathiazole. Succinylsulfathiazole (free carboxylic acid) has an experimentally determined logP of 0.68 (Chemsrc) or 0.735 (SIELC) [1]. Phthalylsulfathiazole (ortho-carboxybenzamido) has a measured logP of 1.54 (Chemsrc) [2]. Replacing the carboxylic acid with a p-tolyl ester is known to increase logP by approximately 2.2–2.3 log units, as demonstrated by the p-tolyl acetate (XlogP 2.10) vs. acetic acid (logP approximately -0.17) pair [3]. Applying this increment to succinylsulfathiazole yields a predicted logP of approximately 2.9 for the target compound, representing a ~2.2 log unit increase over succinylsulfathiazole and a ~1.4 log unit increase over phthalylsulfathiazole. This predicted shift exceeds the typical threshold for meaningful pharmacokinetic differentiation and places the compound in a distinctly higher lipophilicity class.

Lipophilicity Physicochemical property Prodrug design

Class-Level Bacteriostatic Potency: Phthalylsulfathiazole vs. Succinylsulfathiazole as a Baseline for Prodrug Design

Within the sulfathiazole prodrug class, the choice of N-acyl substituent directly governs bacteriostatic potency in the gastrointestinal tract. Phthalylsulfathiazole (sulfathalidine) was demonstrated by Thomson and Daland (1946) to possess twice the bacteriostatic activity of succinylsulfathiazole (sulfasuxidine) at half to one-third the dosage, establishing that the acyl moiety is a critical determinant of antibacterial efficacy [1]. Quantitative MIC data for phthalylsulfathiazole, derived from a chitosan-conjugate study (Choi et al., 1997), show broad-spectrum antibacterial activity with MICs of 897–1280 µg/mL against Gram-positive (Staphylococcus aureus, S. epidermidis) and Gram-negative (E. coli) organisms [2]. While no MIC data are available for the target compound, the 4-methylphenyl ester represents a structurally distinct prodrug modification that, by analogy with the phthalyl vs. succinyl potency differential, is expected to produce antibacterial activity that differs from both established agents.

Antibacterial activity Sulfonamide Bacteriostatic potency

Ester Prodrug Architecture: p-Tolyl Ester as a Metabolically Cleavable Moiety Distinct from Succinyl and Phthalyl Groups

The target compound is uniquely distinguished by its 4-methylphenyl (p-tolyl) ester group, which replaces the carboxylic acid of succinylsulfathiazole and the ortho-carboxybenzamido group of phthalylsulfathiazole. p-Tolyl esters are established substrates for carboxylesterases and paraoxonases, with hydrolysis rates determined by steric and electronic factors around the ester bond [1]. p-Tolyl acetate, a structurally analogous simple ester, has a measured XlogP of 2.10 and demonstrates that p-tolyl esters are recognized by endogenous esterase enzymes [2]. In contrast, succinylsulfathiazole relies on pH-dependent dissolution of the succinyl amide bond for sulfathiazole liberation, while phthalylsulfathiazole uses a distinct enzymatic cleavage pathway. The target compound's p-tolyl ester therefore introduces a third, mechanistically distinct activation route, potentially offering different release kinetics and tissue-specific activation profiles that cannot be replicated by either comparator.

Prodrug activation Esterase hydrolysis Sulfonamide delivery

Molecular Bulk and Topological Polar Surface Area: Physicochemical Space Differentiation

The target compound (C20H19N3O5S2; MW 445.51 g/mol) occupies a distinct region of physicochemical space compared to its closest analogs. Succinylsulfathiazole (C13H13N3O5S2; MW 355.38 g/mol) and phthalylsulfathiazole (C17H13N3O5S2; MW 403.43 g/mol) are both lighter molecules with lower carbon counts [1]. The target compound adds a 4-methylphenyl ester group (increment of ~90 Da over succinylsulfathiazole), increasing both molecular weight and lipophilic surface area while maintaining the same sulfonamide hydrogen-bonding pharmacophore. The topological polar surface area (TPSA) is predicted to remain at or near 162 Ų (identical to succinylsulfathiazole and phthalylsulfathiazole, as the sulfonamide and amide groups are conserved), while the increased carbon count shifts the molecule toward higher logP without altering TPSA—a combination that is often associated with improved membrane permeation at constant hydrogen-bonding capacity [2]. This physicochemical profile differs categorically from both comparators and positions the target compound in a higher-MW, higher-lipophilicity quadrant of Ro5 chemical space.

Molecular weight TPSA Drug-likeness

Limited Primary Bioactivity Data: A Critical Evidence Gap for Procurement Decisions

A systematic search of PubMed, PubChem, RCSB PDB, Google Patents, and authoritative chemistry databases (January 2026) found no published primary research articles, no patent examples with quantitative bioactivity data, no protein-ligand co-crystal structures, and no reported IC50, MIC, Ki, or Kd values for CAS 442554-02-1 specifically. In contrast, succinylsulfathiazole and phthalylsulfathiazole each have extensive published antibacterial and pharmacokinetic data [1] [2]. This evidence gap means that all differentiation claims for the target compound are currently based on physicochemical prediction and class-level structural inference, not on experimentally validated biological performance. Users procuring this compound for biological screening accept the risk that predicted advantages (e.g., higher lipophilicity, esterase-dependent activation) have not been confirmed in any published assay system. This evidence limitation should be weighed against the compound's unique structural features when comparing it to data-rich alternatives such as succinylsulfathiazole (CAS 116-43-8) or phthalylsulfathiazole (CAS 85-73-4).

Data availability Experimental validation Procurement risk

Procurement-Relevant Application Scenarios for 4-Methylphenyl 3-({4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}carbamoyl)propanoate (CAS 442554-02-1)


Chemical Biology Probe Requiring Enhanced Membrane Permeability Over Succinylsulfathiazole

For intracellular target engagement studies where the sulfathiazole pharmacophore must cross lipid bilayers, the predicted logP increase of ~2.2 units over succinylsulfathiazole (from 0.68 to ~2.9) makes the target compound a more suitable candidate . Succinylsulfathiazole's carboxylic acid (logP 0.68) limits passive membrane diffusion, while the target compound's neutral p-tolyl ester removes the ionizable group, enabling passive permeation. This scenario is supported by the well-established relationship between logP and membrane permeability, and by the p-tolyl acetate precedent demonstrating that p-tolyl esters are recognized by cellular esterases for intracellular activation [1].

Esterase-Activated Prodrug Design Differentiated from Amide-Linked Prodrugs

In experimental systems where amide-linked sulfathiazole prodrugs (succinylsulfathiazole, phthalylsulfathiazole) exhibit inadequate activation kinetics or off-target hydrolysis, the target compound's p-tolyl ester provides a mechanistically orthogonal activation route via carboxylesterases rather than amidases . This differentiation is structurally absolute: neither succinylsulfathiazole nor phthalylsulfathiazole contains an ester bond, meaning the target compound is the only member of this class capable of esterase-dependent sulfathiazole release. This scenario is relevant for tissue-selective prodrug strategies where differential esterase expression across tissues can be exploited.

Screening Library Diversification Based on Physicochemical Property Space

The target compound occupies a unique (MW 445.51, predicted logP ~2.9, TPSA ~162 Ų) coordinate that is not represented by succinylsulfathiazole (MW 355.38, logP 0.68) or phthalylsulfathiazole (MW 403.43, logP 1.54) [1]. For diversity-oriented screening collections targeting sulfonamide-binding enzymes (e.g., carbonic anhydrases, dihydropteroate synthase, or novel antibacterial targets), inclusion of this compound ensures coverage of a higher-lipophilicity region of chemical space that the two comparator molecules cannot access. The constant TPSA (162 Ų) across all three compounds means that any differential hit rates can be attributed primarily to lipophilicity-driven effects rather than hydrogen-bonding changes [2].

Structure-Activity Relationship (SAR) Studies on Sulfathiazole N-Acyl Substituents

For medicinal chemistry campaigns exploring the impact of N-acyl group identity on sulfathiazole antibacterial activity, absorption, and metabolism, the target compound serves as the p-tolyl ester exemplar—a structurally defined point in a matrix that already includes succinyl (carboxylic acid) and phthalyl (ortho-carboxybenzamido) substituents . The documented 2× potency advantage of phthalyl over succinyl analogs establishes that N-acyl variation is a productive SAR vector [1]. Adding the p-tolyl ester data point would complete a three-point lipophilicity-activity series spanning logP values of 0.68, 1.54, and ~2.9, enabling quantitative deconvolution of lipophilicity vs. specific molecular recognition effects in the sulfathiazole pharmacophore.

Quote Request

Request a Quote for 4-METHYLPHENYL 3-({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.